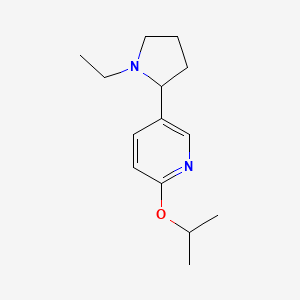
5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-エチルピロリジン-2-イル)-2-イソプロポキシピリジン: は、イソプロポキシ基とピロリジン環で置換されたピリジン環を特徴とする複素環化合物です。この化合物は、さまざまな生物学的標的に対する相互作用を可能にする潜在的な生物活性と構造の独自性により、医薬品化学において注目されています。
準備方法
合成経路と反応条件: 5-(1-エチルピロリジン-2-イル)-2-イソプロポキシピリジンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、2-イソプロポキシピリジンと1-エチルピロリジンから始まります。
反応条件: 反応は、ジクロロメタンまたはテトラヒドロフランなどの適切な溶媒を使用して、無水条件下で行われます。ナトリウムヒドリドまたはカリウム tert-ブトキシドなどの塩基を使用して、出発物質を脱プロトン化し、求核置換反応を促進します。
反応手順: 2-イソプロポキシピリジンは、最初に塩基で活性化され、次に1-エチルピロリジンが添加されます。反応混合物は、室温またはわずかに高温で撹拌して、完全な転換を確保します。
工業的生産方法: 工業規模の生産では、プロセスがより高い収率と純度のために最適化されます。これには以下が含まれます。
連続フローリアクター: 反応条件を一定に保ち、効率を向上させるために、連続フローリアクターを使用します。
精製: 製品は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、目的の純度レベルに達します。
化学反応の分析
反応の種類:
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、酸化反応を起こす可能性があり、対応するN-オキシドを形成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、ピリジン環をピペリジン環に還元する可能性があります。
置換: この化合物は、求核置換反応に参加することができ、適切な条件下で、イソプロポキシ基を他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、ハロゲン化物などのさまざまな求核剤。
主な生成物:
酸化: ピリジン環のN-オキシド。
還元: ピペリジン誘導体。
置換: 置換されたピリジン誘導体。
4. 科学研究における用途
化学:
触媒: この化合物は、触媒反応においてリガンドとして使用することができ、金属触媒の反応性と選択性を高めます。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
生物学:
酵素阻害: この化合物は、特に代謝経路に関与する酵素を標的とする酵素阻害剤としての可能性があります。
受容体結合: それは、体の特定の受容体に結合することができ、その活性を調節し、潜在的な治療効果をもたらします。
医学:
創薬: この化合物は、特に血液脳関門を通過する能力により、神経疾患の治療における薬剤候補としての可能性が検討されています。
薬物動態: 体内での挙動を理解するために、その吸収、分布、代謝、排泄(ADME)特性に関する研究が行われています。
産業:
材料科学: この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are conducted to understand its behavior in the body.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
5-(1-エチルピロリジン-2-イル)-2-イソプロポキシピリジンの作用機序には、体内の特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を変化させる可能性があります。たとえば、
受容体結合: それは、特定の神経伝達物質受容体においてアゴニストまたはアンタゴニストとして作用し、神経シグナル伝達を調節する可能性があります。
酵素阻害: この化合物は、その活性部位に結合することにより酵素を阻害し、基質の変換を阻止し、代謝経路に影響を与える可能性があります。
類似化合物との比較
類似化合物:
ニコチン: 両方の化合物は、ピリジン環とピロリジン環を含みますが、ニコチンはピロリジン環にエチル基ではなくメチル基を持っています。
アナバシン: 類似の構造ですが、イソプロポキシ基がありません。
シチシン: ピリジン環とピロリジン環が含まれていますが、置換パターンが異なります。
独自性:
構造的特徴: イソプロポキシ基の存在とピロリジン環へのエチル置換は、5-(1-エチルピロリジン-2-イル)-2-イソプロポキシピリジンをそのアナログと比較してユニークなものにします。
生物活性: これらの構造上の違いは、異なる生物活性と薬理学的プロファイルにつながる可能性があり、研究開発にとって貴重な化合物になります。
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
5-(1-ethylpyrrolidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H22N2O/c1-4-16-9-5-6-13(16)12-7-8-14(15-10-12)17-11(2)3/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChIキー |
PTROXQJBKFBMLY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1C2=CN=C(C=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



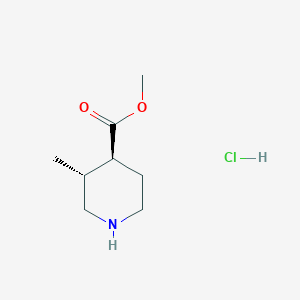

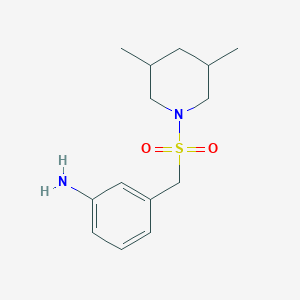
![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)




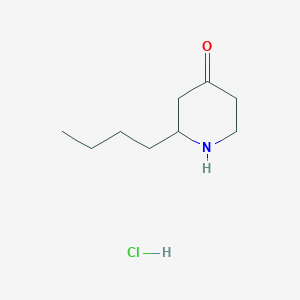
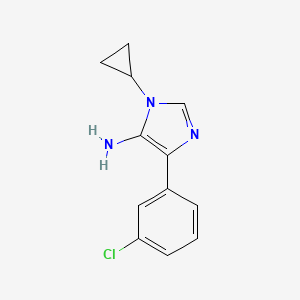
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

